molecular formula C9H6N2O4 B095508 5-Nitroindole-2-carboxylic acid CAS No. 16730-20-4

5-Nitroindole-2-carboxylic acid

Cat. No. B095508
CAS RN: 16730-20-4
M. Wt: 206.15 g/mol
InChI Key: LHFOJSCXLFKDIR-UHFFFAOYSA-N
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Description

5-Nitroindole-2-carboxylic acid is a chemical compound that has been the subject of various studies due to its potential applications in the field of organic chemistry and medicinal chemistry. It serves as a building block for various chemical reactions and can be modified into different derivatives for specific purposes.

Synthesis Analysis

The synthesis of this compound derivatives has been explored in several studies. For instance, the transformation of indoline-2-carboxylic acid into 6-nitroindoline-2-carboxylic acid and its subsequent dehydrogenation to methyl 6-nitroindole-2-carboxylate has been reported with a total yield of 67% . Additionally, the conversion of this compound into an acyl chloride followed by condensation to prepare 1-(5-nitroindolyl-2-carbonyl)-4-[3-(1-methylethylamino)-2-pyridinyl]piperazine has been achieved with an overall yield of about 56% .

Molecular Structure Analysis

The molecular structure of this compound allows for various chemical modifications. The presence of the nitro group and the carboxylic acid moiety makes it a versatile compound for further chemical transformations. The use of (1-nosyl-5-nitroindol-3-yl)methyl esters as a protective group for carboxylic acids has been demonstrated, showing stability under a broad range of conditions and easy deprotection under mild conditions .

Chemical Reactions Analysis

This compound and its derivatives participate in various chemical reactions. Deprotonation studies of 5-nitroindole and its 2-carboxylate ion have shown increased deprotonation in the presence of self-assemblies of surfactants, which can be quantitatively accounted for by the binding of hydroxide ions and the indicators to the colloidal self-assemblies . This suggests that the compound's reactivity can be influenced by the surrounding environment, which is crucial for designing reaction conditions in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its functional groups. The nitro group is an electron-withdrawing group that can affect the acidity of the carboxylic acid, while the indole moiety is a planar and aromatic system that contributes to the compound's stability and reactivity. The deprotonation studies in different surfactant solutions provide insights into the basicity constants of the compound in various media, which are slightly smaller than in water .

Scientific Research Applications

  • Synthesis of Methyl Nitroindole Carboxylates : Lavrenov et al. (2002) demonstrated the transformation of Indoline-2-carboxylic acid into 6-nitroindoline-2-carboxylic acid and its methyl ester, which can be further processed to yield methyl 6-nitroindole-2-carboxylate (Lavrenov et al., 2002).

  • Preparation of Nitroindolyl Piperazine Derivatives : Xiao Xu-hua (2011) described the conversion of 5-Nitroindole-2-carboxylic acid to an acyl chloride, followed by condensation with l-[3-(l-methylethylamino)-2-pyridinyl]piperazine, yielding l-(5-nitroindolyl-2-carbonyl)-4-[3-(1-methylethylamino)-2-pyridinyl]piperazine (Xiao Xu-hua, 2011).

  • Reductive Acylation of Nitroindoles : A study by Roy et al. (2008) investigated the catalytic reduction of 3-Nitroindoles by hydrogen on palladium/carbon to form aminoindoles, which can be further processed to yield N-acylaminoindoles (Roy, Roy, & Gribble, 2008).

  • Synthesis and Biological Activity of Nitroindole Oxadiazoles : Narayana et al. (2005) described the synthesis of ethyl nitroindole-2-carboxylates and their derivatives, some of which showed anti-inflammatory activity (Narayana et al., 2005).

  • Deprotonation Studies in Surfactants : Cipiciani and Primieri (1991) examined the deprotonations of 5-nitroindole and its 2-carboxylate ion in solutions of different surfactants, comparing their effects to those of single- and twin-tailed ionic surfactants (Cipiciani & Primieri, 1991).

  • Photocleavage of Nitroindolines : A study by Papageorgiou and Corrie (2000) explored the photocleavage of 1-acyl-7-nitroindolines, useful as photolabile precursors of carboxylic acids, particularly neuroactive amino acids (Papageorgiou & Corrie, 2000).

  • Protective Group for Carboxylic Acids : Nishimura et al. (2008) demonstrated the usefulness of (1-nosyl-5-nitroindol-3-yl)methyl esters as a protective group for carboxylic acids, showcasing its stability under various conditions and ease of deprotection (Nishimura et al., 2008).

  • Micellar Effects on Deprotonation : Cipiciani et al. (1985) studied the deprotonation of the 5-nitroindole-2-carboxylate ion in micellar solutions, noting a marked increase in deprotonation by micelles of cetyltrimethyl ammonium bromide and hydroxide (Cipiciani, Germani, Savelli, & Bunton, 1985).

  • Applications as a Universal Base Analogue : Loakes and Brown (1994) investigated 4-, 5-, and 6-Nitroindole as universal bases in oligodeoxynucleotides, with 5-nitroindole proving superior in duplex stability and base pairing behavior (Loakes & Brown, 1994).

Mechanism of Action

Target of Action

The primary target of 5-Nitroindole-2-carboxylic acid is HIV-1 integrase . This enzyme plays a crucial role in the life cycle of HIV-1, as it is responsible for the integration of the viral DNA into the host genome .

Mode of Action

This compound inhibits the strand transfer of integrase . The indole nucleus of the compound chelates with two Mg2+ ions within the active site of integrase . This interaction impairs the ability of the integrase to insert the viral DNA into the host genome, thereby inhibiting viral replication .

Biochemical Pathways

The inhibition of HIV-1 integrase affects the viral replication pathway . Specifically, it disrupts the strand transfer step, which involves a concerted nucleophilic attack by two reactive 3’-OH ends of the viral DNA to the host chromosomal DNA . This disruption prevents the integration of the viral DNA into the host genome, thereby halting the replication of the virus .

Result of Action

The result of the action of this compound is the inhibition of HIV-1 replication . By inhibiting the strand transfer of integrase, the compound prevents the integration of the viral DNA into the host genome . This action effectively halts the replication of the virus, which could potentially lead to a decrease in viral load in the body .

Action Environment

The action of this compound is influenced by the physiological environment. For instance, the presence of Mg2+ ions is necessary for the compound to chelate with the active site of integrase . Additionally, the efficacy of the compound may be affected by factors such as the presence of other medications, the patient’s immune status, and the presence of drug-resistant strains of the virus

Safety and Hazards

5-Nitroindole-2-carboxylic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, ensure adequate ventilation, and wear personal protective equipment/face protection . It should be stored in a dry, cool, and well-ventilated place .

Future Directions

The indole-2-carboxylic acid derivatives have shown promising results in inhibiting the strand transfer of integrase . This suggests that 5-Nitroindole-2-carboxylic acid and its derivatives could be further explored for their potential applications in the development of integrase inhibitors .

properties

IUPAC Name

5-nitro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c12-9(13)8-4-5-3-6(11(14)15)1-2-7(5)10-8/h1-4,10H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFOJSCXLFKDIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00325861
Record name 5-Nitroindole-2-carboxylic acid
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Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16730-20-4
Record name 16730-20-4
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Record name 5-Nitroindole-2-carboxylic acid
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Record name 5-NITROINDOLE-2-CARBOXYLIC ACID
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Synthesis routes and methods I

Procedure details

LiOH.H2O (1.06 g, 46.2 mmol, 2.1 eq.) was added to a suspension of 5-nitro-1H-indole-2-carboxylic acid ethyl ester (II) (5.15 g, 22 mmol, 1 eq.) in THF/MeOH/H2O 1:1:2 (180 ml). The final suspension turned to dark yellow and was stirred at 25° C. After 30 min the solubilization was complete and total conversion was achieved after 6 hours. The reaction mixture was cooled to 0° C. and quenched with HCl 2N until the solution reached pH 5. Organic volatiles were removed under reduced pressure and the white precipitate was filtered and dried to give the compound of formula (III). Yield=4.53 g (quantitative).
Quantity
1.06 g
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reactant
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5.15 g
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THF MeOH H2O
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180 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a solution of ethyl-5-nitro-1H-indole-2-carboxylate (22.7 g, 96.83 mg) in ethanol (EtOH) (150 ml) sodium hydroxide (11.62 g, 290.5 mmol) was added. The mixture was stirred at room temperature for 16 h. During this time a brown solid formed. After evaporation of the solvent under reduced pressure the residue was suspended in water and HCl was added. The color of the precipitate changed from brown to yellow. After filtration the residue was washed with water and dried in a vacuum oven at 50° C. to give the product as a brown powder (19.53 g, 98%).
Quantity
22.7 g
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150 mL
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Yield
98%

Synthesis routes and methods III

Procedure details

5-Nitro-1H-indole-2-carboxylic acid ethyl ester 15 (194 mg, 0.83 mmol) and KOH (342 mg, 5.25 mmol) were stirred in MeOH/water (8 mL/4 mL) at room temperature for 21.5 h. More water was added to dilute the solution. The mixture was concentrated to remove the organic solvent. The remaining solution was washed with DCM (100 mL). The aqueous solution was adjusted with 1 N HCl to pH 2.9, extracted with EtOAc (2×15 mL). The combined EtOAc extraction was washed with brine, dried over sodium sulfate, concentrated to afford the product as solid (185.5 mg, 97% yield). 1H-NMR (DMSO-d6): 8.718 (d, J=2.0-2.5 Hz, 1 H, Ar—H), 8.116 (dd, J=2.0-2.5 Hz and 9.0-9.5 Hz, 1 H, Ar—H), 7.583 (d, J=9.0-9.5 Hz, 1 H, Ar—H), 7.378 (d, J=1.5 Hz, 1 H, Ar—H). LC-MS: 207.1 (MH+).
Quantity
194 mg
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342 mg
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8 mL
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solvent
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0 (± 1) mol
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reactant
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Yield
97%

Synthesis routes and methods IV

Procedure details

13 g of ethyl 5-nitro-2-indolecarboxylate are placed in 200 ml of EtOH and the solution is treated for 12 hours with 15 g of 30% NaOH solution. After evaporation of the solvent, the residue is acidified with concentrated HCl and then filtered to give 10.8 g of the expected compound.
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13 g
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reactant
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15 g
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200 mL
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solvent
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 5-Nitroindole-2-carboxylic acid interact with its target and what are the downstream effects?

A: While initially proposed as an inhibitor of human AP endonuclease 1 (APE1), research suggests that this compound and similar indole-2-carboxylic acids do not directly inhibit APE1 activity. [] NMR studies revealed that these compounds bind to a pocket distal from the APE1 active site, a finding confirmed by crystal structure analysis. [] Instead of direct inhibition, these compounds tend to form aggregates that could potentially sequester APE1, leading to non-specific inhibition. []

Q2: What is the structural characterization of this compound?

A: this compound is an indole derivative with a nitro group (-NO2) at the 5th position and a carboxylic acid group (-COOH) at the 2nd position of the indole ring. While the provided abstracts do not detail specific spectroscopic data, they do describe its use as a starting material for synthesizing more complex molecules. [, ] For instance, it can be converted into its acyl chloride, which then reacts with various nucleophiles, like piperazine derivatives. []

Q3: Are there other potential applications of this compound derivatives besides APE1 inhibition?

A: Yes, this compound has been used as a building block for synthesizing more complex molecules. [] One example is the preparation of 1-(5-Nitroindolyl-2-carbonyl)-4-[3-(1-methylethylamino)-2-pyridinyl]piperazine, achieved by converting this compound to its acyl chloride and subsequently reacting it with a specific piperazine derivative. [] This suggests potential applications in medicinal chemistry, where its derivatives might exhibit different biological activities.

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